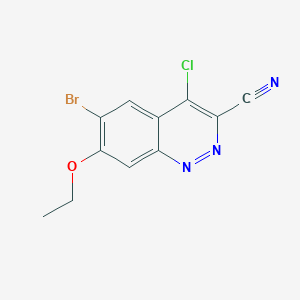![molecular formula C12H15N3O2 B15360453 tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)
tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate: is a chemical compound belonging to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate typically involves the reaction of imidazo[1,5-a]pyridin-7-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding imidazo[1,5-a]pyridin-7-yl carbamate derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Imidazo[1,5-a]pyridin-7-yl carbamate derivatives.
Reduction: : Reduced carbamate derivatives.
Substitution: : Substituted carbamate derivatives.
Scientific Research Applications
Tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate: has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate: is similar to other carbamate derivatives such as tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate and tert-butyl N-(6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
List of Similar Compounds
Tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate
Tert-butyl N-(6-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
Tert-butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl) (methyl)carbamate
Tert-butyl N-{3-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-imidazo[1,5-a]pyridin-7-ylcarbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)14-9-4-5-15-8-13-7-10(15)6-9/h4-8H,1-3H3,(H,14,16) |
InChI Key |
KZJFNCLCGFKIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CN=CN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


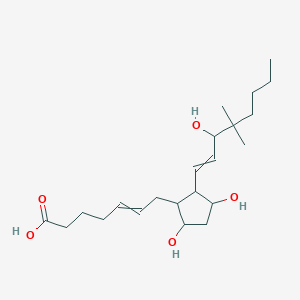
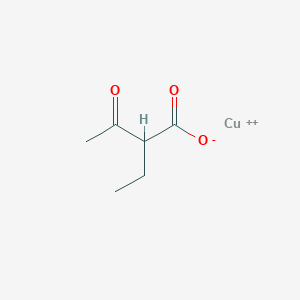
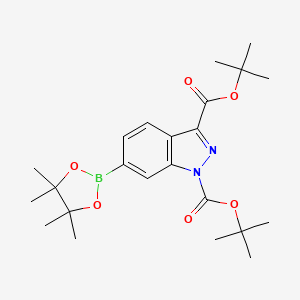
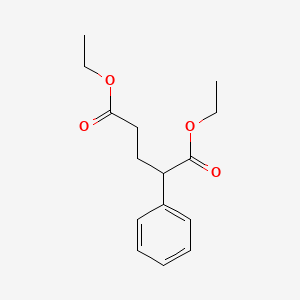

![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)
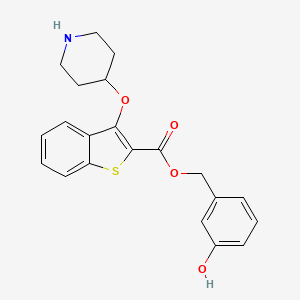
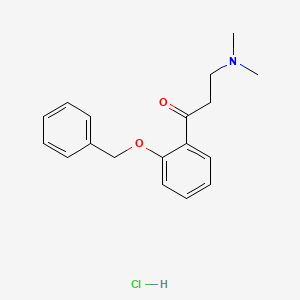
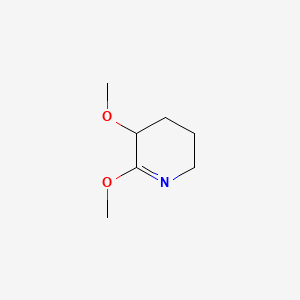
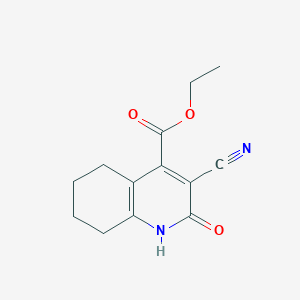
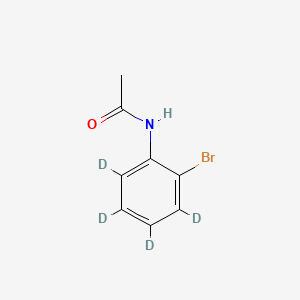
![Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)

